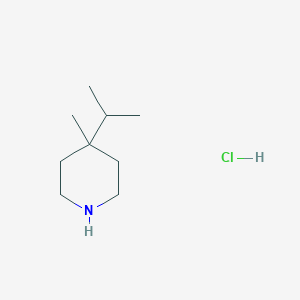

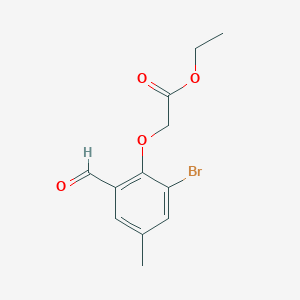

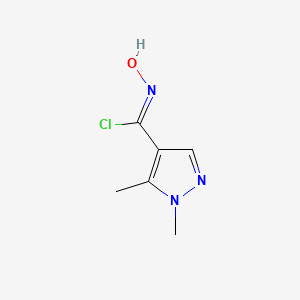

![molecular formula C12H18BrN3O2 B1430631 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide CAS No. 67903-51-9](/img/structure/B1430631.png)

4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide

Übersicht

Beschreibung

4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide is a substituted benzamide, closely related to metoclopramide, and is used as an antiemetic . It is a dopamine antagonist with prokinetic properties similar to those of metoclopramide .

Synthesis Analysis

The compound was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(ethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The reaction yielded the title compound in 85% of the cases .Molecular Structure Analysis

The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex . The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .Chemical Reactions Analysis

The formation of the ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.19 . Further physical and chemical properties can be determined using various spectroscopic methods and DFT/B3LYP/6-311G (d,p) basis sets .Wissenschaftliche Forschungsanwendungen

Transformation and Excretion Studies

One significant area of research involving 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide is its transformation and excretion in biological systems. Arita et al. (1970) explored the transformation of a similar compound, metoclopramide, in rabbits. This research helps in understanding the metabolic pathways and excretion processes of such compounds in the body (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

Pharmacokinetics and Bioavailability

Studies on the pharmacokinetics and bioavailability of 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide, under different pharmaceutical formulations, provide insights into its absorption and distribution within the body. Lücker et al. (1983) conducted such a study to evaluate how different forms of the compound are absorbed and processed in the body (Lücker, Tinhof, Wetzelsberger, Weyers, & Brodbeck, 1983).

Molecular Properties and Analysis

Research into the molecular properties of compounds like 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide helps in understanding their chemical behavior. Sawale et al. (2016) studied the molar refraction and polarizability of a similar compound, which offers insights into its interaction with other substances and its chemical properties (Sawale, Kalyankar, George, & Deosarkar, 2016).

Radiosynthesis and Imaging Applications

The development and use of radio-labeled compounds for imaging in medical research represent another application. Mertens et al. (1994) worked on radioiodinating a compound similar to 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide for potential use in γ-emission tomography, a technique used in medical imaging (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).

Interaction with Biological Systems

Understanding how compounds like 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide interact with biological systems is crucial for their application in pharmacology and toxicology. For instance, Jones et al. (2005) identified the urinary metabolites of metoclopramide in cattle, providing valuable information for the design of safety and environmental impact studies (Jones, Blanton, & Bowen, 2005).

Gastroprokinetic Activity

The gastroprokinetic activity of compounds like 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide is a significant area of research, as it relates to their potential use in treating gastrointestinal disorders. Suzuki et al. (1998) synthesized and evaluated a series of similar compounds for their 5-hydroxytryptamine 4 (5-HT4) agonistic activities, which are crucial for enhancing gastric motility and emptying (Suzuki, Imanishi, Itahana, Watanuki, Miyata, Ohta, Nakahara, & Yamagiwa, 1998).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O2/c1-3-15-4-5-16-12(17)8-6-9(13)10(14)7-11(8)18-2/h6-7,15H,3-5,14H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBLPWSLKHXKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)C1=CC(=C(C=C1OC)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10790723 | |

| Record name | 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10790723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide | |

CAS RN |

67903-51-9 | |

| Record name | 4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10790723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

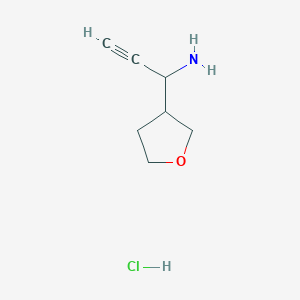

![2-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1430558.png)